molecular formula C10H9ClO4 B13418328 Methyl 5-(2-chloroacetyl)-2-hydroxybenzoate

Methyl 5-(2-chloroacetyl)-2-hydroxybenzoate

Cat. No.: B13418328
M. Wt: 228.63 g/mol
InChI Key: HZDXLMKEOXIOPH-UHFFFAOYSA-N
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Description

Methyl 5-(2-chloroacetyl)-2-hydroxybenzoate is an organic compound that belongs to the class of hydroxybenzoates It is characterized by the presence of a chloroacetyl group attached to the benzene ring, which also contains a hydroxyl group and a methoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2-chloroacetyl)-2-hydroxybenzoate typically involves the esterification of 5-(2-chloroacetyl)-2-hydroxybenzoic acid. This can be achieved through the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly may be explored to improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-chloroacetyl)-2-hydroxybenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction Reactions: The chloroacetyl group can be reduced to form a hydroxymethyl group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl group.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution Reactions: New derivatives with different functional groups replacing the chloroacetyl group.

    Oxidation Reactions: Ketones or aldehydes formed from the oxidation of the hydroxyl group.

    Reduction Reactions: Hydroxymethyl derivatives formed from the reduction of the chloroacetyl group.

Scientific Research Applications

Methyl 5-(2-chloroacetyl)-2-hydroxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 5-(2-chloroacetyl)-2-hydroxybenzoate depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The chloroacetyl group can form covalent bonds with nucleophilic residues in the enzyme, leading to irreversible inhibition. The hydroxyl and methoxycarbonyl groups may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate: Similar structure but with a bromoacetyl group instead of a chloroacetyl group.

    Methyl 5-(2-fluoroacetyl)-2-hydroxybenzoate: Similar structure but with a fluoroacetyl group instead of a chloroacetyl group.

    Methyl 5-(2-iodoacetyl)-2-hydroxybenzoate: Similar structure but with an iodoacetyl group instead of a chloroacetyl group.

Uniqueness

Methyl 5-(2-chloroacetyl)-2-hydroxybenzoate is unique due to the presence of the chloroacetyl group, which imparts specific reactivity and properties to the compound. The chloroacetyl group is more reactive than other halogenated acetyl groups, making it useful in various chemical reactions and applications.

Properties

IUPAC Name

methyl 5-(2-chloroacetyl)-2-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO4/c1-15-10(14)7-4-6(9(13)5-11)2-3-8(7)12/h2-4,12H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZDXLMKEOXIOPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C(=O)CCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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